molecular formula C15H21N3 B10844151 4-Cycloheptyl-6-propylpyrimidine-2-carbonitrile

4-Cycloheptyl-6-propylpyrimidine-2-carbonitrile

Katalognummer B10844151
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: UOAUUFFKQMFGTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by a pyrimidine ring substituted with a cycloheptyl group at the 4-position, a propyl group at the 6-position, and a cyano group at the 2-position. Its unique structure makes it a subject of interest for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cycloheptyl-6-propylpyrimidine-2-carbonitrile typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The cycloheptyl and propyl groups are introduced through nucleophilic substitution reactions. For example, the cycloheptyl group can be added using cycloheptyl bromide in the presence of a base.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-cycloheptyl-6-propylpyrimidine-2-carbonitrile involves its interaction with molecular targets such as cathepsin K. The compound binds to the active site of the enzyme, inhibiting its proteolytic activity. This inhibition is crucial for reducing bone resorption and treating conditions like osteoporosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. Its cycloheptyl group provides a larger hydrophobic surface area, potentially enhancing its binding affinity to target enzymes compared to its cyclohexyl and cyclooctyl analogs .

Eigenschaften

Molekularformel

C15H21N3

Molekulargewicht

243.35 g/mol

IUPAC-Name

4-cycloheptyl-6-propylpyrimidine-2-carbonitrile

InChI

InChI=1S/C15H21N3/c1-2-7-13-10-14(18-15(11-16)17-13)12-8-5-3-4-6-9-12/h10,12H,2-9H2,1H3

InChI-Schlüssel

UOAUUFFKQMFGTJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=NC(=N1)C#N)C2CCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.